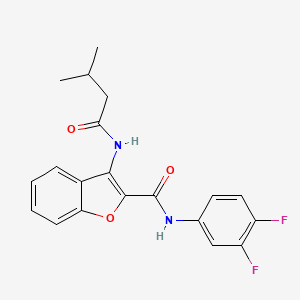

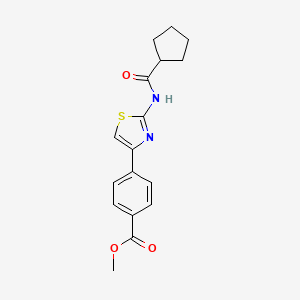

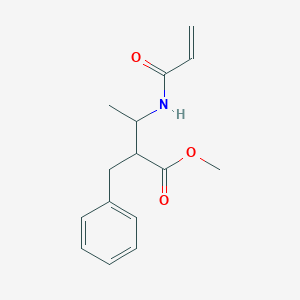

![molecular formula C8H6ClNO2S2 B2572405 Benzo[b]thiophene-2-sulfonamide, 5-chloro- CAS No. 1158784-11-2](/img/structure/B2572405.png)

Benzo[b]thiophene-2-sulfonamide, 5-chloro-

Vue d'ensemble

Description

Benzo[b]thiophene-2-sulfonamide, 5-chloro- is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Applications De Recherche Scientifique

Ocular Hypotensive Activity

Benzo[b]thiophene-2-sulfonamide derivatives, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, have been studied for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. These derivatives have shown significant ocular hypotensive effects in tests conducted on rabbits (Graham et al., 1989).

Photochemical Oxidation in Environmental Context

Benzo[b]thiophene has been explored as a model compound for polycyclic aromatic sulfur heterocycles, constituents of crude oils. Research in this area focuses on understanding the photooxidation of such compounds in aquatic environments, particularly following oil spills. The primary photoproduct identified in these studies is benzo[b]thiophene-2,3-quinone (Andersson & Bobinger, 1992).

Copper(I)-Catalyzed Sulfonylation

The scaffold of benzo[b]thiophene 1,1-dioxides can be constructed through a copper(I)-catalyzed process involving the insertion of sulfur dioxide into (2-alkynylaryl)boronic acids. This method leads to the production of benzo[b]thiophene 1,1-dioxides with high efficiency and can introduce the sulfonyl group easily (Mao et al., 2016).

Inhibition of Carbonic Anhydrase Isozymes

Benzo[b]thiophene 1,1-dioxide sulfonamides have been tested for interactions with several carbonic anhydrase (CA) isozymes. These derivatives exhibit inhibition of both cytosolic and tumor-associated CA isozymes, with some showing selectivity for tumor-associated CA over cytosolic forms. This property highlights their potential in developing novel therapeutic strategies for cancer management (Innocenti et al., 2005).

Facile Oxidation to Corresponding Sulfones

Benzo[b]thiophenes can be converted into their corresponding sulfones using a clean oxidation method. This process employs an aqueous solution of H2O2 and P2O5, providing a practical approach to produce benzo[b]thiophene sulfones (Antonow et al., 2010).

Propriétés

IUPAC Name |

5-chloro-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZNTHJORUXGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

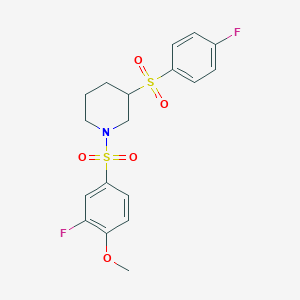

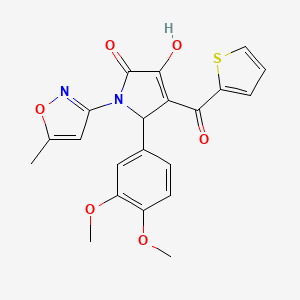

![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

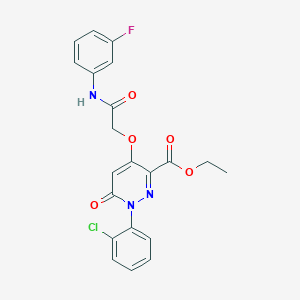

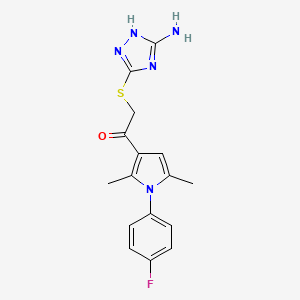

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)

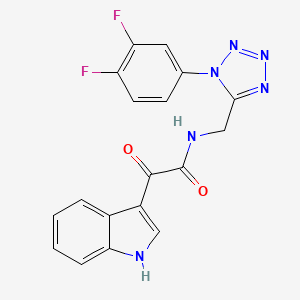

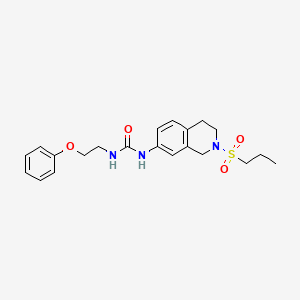

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2572338.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)